

The Discovery and Enduring Utility of 2-Aminobenzonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Aminobenzonitrile

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Introduction

2-Aminobenzonitrile, also known as anthranilonitrile, is a versatile bifunctional aromatic compound featuring both an amino and a nitrile group in an ortho arrangement. This unique structure has rendered it a valuable building block in organic synthesis since its emergence in the early 20th century. Initially investigated within the burgeoning fields of dye chemistry and pharmaceutical development, its applications have since expanded significantly, establishing it as a key intermediate in the synthesis of a wide array of heterocyclic compounds, agrochemicals, and materials with important biological and chemical properties. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of **2-aminobenzonitrile**, supported by detailed experimental protocols and quantitative data.

Historical Context and Discovery

While the precise first synthesis of **2-aminobenzonitrile** is not attributed to a single individual, its appearance in the chemical literature coincides with a period of intense exploration in aromatic chemistry in the early 1900s. The development of synthetic dyes and the quest for new medicinal compounds spurred chemists to explore the reactivity of substituted benzene derivatives. The structural relationship of **2-aminobenzonitrile** to anthranilic acid, a known precursor in the synthesis of indigo dye, suggests that its initial preparation was likely driven by the desire to create novel colorants and pharmacologically active molecules.

Early synthetic efforts probably drew upon established reactions for the introduction of amino and nitrile functionalities onto aromatic rings. Reactions such as the Sandmeyer reaction, discovered in 1884, which allows for the conversion of an amino group to a nitrile via a diazonium salt, and the reduction of nitro compounds, were well-known at the time and represent plausible early routes to this compound. Over the decades, numerous synthetic methods have been developed and refined, improving yield, purity, and scalability.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of **2-aminobenzonitrile** is essential for its effective use in research and development. The following table summarizes key quantitative data for this compound.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ N ₂	[1]
Molecular Weight	118.14 g/mol	
CAS Number	1885-29-6	
Appearance	White to light yellow crystalline powder	[2]
Melting Point	48-52 °C	
Boiling Point	263-268 °C	
Density	1.11 g/cm ³ (at 50 °C)	[3]
Flash Point	145 °C	
Solubility	Sparingly soluble in water; soluble in common organic solvents.	[2]
pKa	Not available	
¹ H NMR (CDCl ₃)	See spectral data resources	[3]
¹³ C NMR (CDCl ₃)	See spectral data resources	[3]
IR Spectrum (KBr)	See spectral data resources	[3]
Mass Spectrum (EI)	See spectral data resources	[3]

Key Synthetic Methodologies and Experimental Protocols

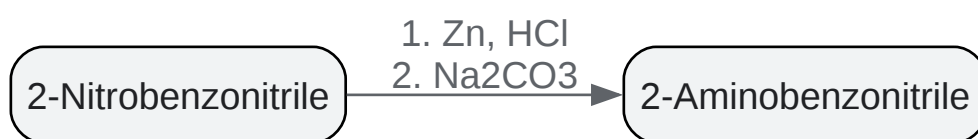
Several synthetic routes to **2-aminobenzonitrile** have been established, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Here, we detail some of the most significant and widely used experimental protocols.

From 2-Nitrobenzonitrile via Reduction

The reduction of the nitro group of 2-nitrobenzonitrile is a common and effective method for the preparation of **2-aminobenzonitrile**. Various reducing agents can be employed for this transformation.

- **Reaction Setup:** In a 250 mL three-necked flask equipped with a mechanical stirrer and a cooling bath, add 56 g of concentrated hydrochloric acid and 7.4 g of 2-nitrobenzonitrile.
- **Reduction:** With vigorous stirring, slowly add 14.7 g of zinc dust while maintaining the reaction temperature between 20-30 °C by cooling with cold water.
- **Stirring:** After the addition of zinc dust is complete, continue stirring the reaction mixture for an additional 20 minutes.
- **Neutralization and Extraction:** Cool the reaction mixture to 5-10 °C and neutralize by adding 5.8 g of sodium carbonate in portions over 5 minutes. The resulting oily layer, which solidifies upon standing, is extracted with 15 mL of toluene.
- **Work-up:** Separate the toluene layer and wash it with 5 mL of water.
- **Purification:** Distill off the toluene under reduced pressure. The residue is then distilled in vacuo (boiling point 120-121 °C at 15 mmHg) to yield the pure product.

Expected Yield: ~95%



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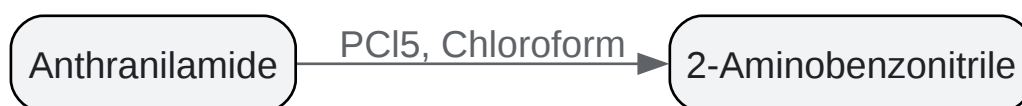
Caption: Synthesis of **2-Aminobenzonitrile** from 2-Nitrobenzonitrile.

From Anthranilamide via Dehydration

The dehydration of anthranilamide (2-aminobenzamide) provides a direct route to **2-aminobenzonitrile**. Various dehydrating agents can be used, with phosphorus pentachloride being a common choice.

- **Reaction Setup:** In a suitable reaction vessel, prepare a slurry of phosphorus pentachloride in a halogenated solvent such as chloroform at room temperature.
- **Addition of Anthranilamide:** Slowly add anthranilamide to the phosphorus pentachloride slurry with stirring.
- **Quenching:** After the reaction is complete (monitored by TLC), carefully quench the reaction mixture by pouring it into ice-water.
- **Extraction:** Adjust the pH of the mixture to be acidic and separate the organic layer.
- **Purification:** Concentrate the organic layer and purify the crude product by recrystallization from a hydrocarbon solvent such as hexane or cyclohexane.

Expected GC Purity: >99.5%



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Caption: Synthesis of **2-Aminobenzonitrile** from Anthranilamide.

From Isatin

A multi-step synthesis starting from isatin is also a well-established method for producing **2-aminobenzonitrile**. This route involves the formation of an oxime intermediate followed by its decomposition.

- **Oxime Formation:** In a 500 mL three-necked flask, combine 0.1 mol of isatin and 0.11 mol of hydroxylamine hydrochloride in 200 mL of dioxane. Reflux the mixture for 2-6 hours.
- **Intermediate Formation:** Cool the reaction solution and add 15 mL of DMF and 0.15 mol of phosphorus oxychloride. Heat the mixture at 70 °C for 2-8 hours.
- **Hydrolysis:** After the reaction is complete, add 100 mL of water and heat to hydrolyze for 0.5-2 hours.

- Isolation and Purification: Cool the reaction mixture and collect the crude product by filtration. Recrystallize the crude product from ethanol to obtain pure **2-aminobenzonitrile**.

Expected Yield: 82%



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Caption: Multi-step synthesis of **2-Aminobenzonitrile** from Isatin.

Modern Applications

The utility of **2-aminobenzonitrile** as a synthetic intermediate continues to expand. It is a crucial component in the synthesis of various pharmaceuticals, including the Alzheimer's disease drug Tacrine and its derivatives, as well as being a building block for potential anti-malarial agents. In the agrochemical industry, it is used in the formulation of pesticides. Furthermore, its ability to act as a ligand for metal coordination has led to its use in the synthesis of metal complexes with interesting catalytic and material properties.[4]

Conclusion

From its origins in the exploratory era of aromatic chemistry to its current status as a versatile and indispensable building block, **2-aminobenzonitrile** has a rich history intertwined with the development of synthetic chemistry. Its unique bifunctional nature has provided chemists with a powerful tool for the construction of complex molecular architectures, leading to significant advancements in medicine, agriculture, and materials science. The synthetic methodologies detailed in this guide, refined over a century of research, continue to be relevant and provide a solid foundation for future innovations that will undoubtedly rely on this remarkable molecule.

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